Methyl 4-chloro-3-methylbenzoate
Overview
Description
“Methyl 4-chloro-3-methylbenzoate” is a chemical compound with the formula C9H9ClO2. It has a molecular weight of 184.620 . This compound is also known as "Benzoic acid, 4-chloro-3-methyl-, methyl ester" .
Molecular Structure Analysis
The IUPAC Standard InChI for “Methyl 4-chloro-3-methylbenzoate” isInChI=1S/C9H9ClO2/c1-6-5-7 (9 (11)12-2)3-4-8 (6)10/h3-5H,1-2H3
. The structure can be viewed as a 2D Mol file or a computed 3D SD file . Physical And Chemical Properties Analysis
“Methyl 4-chloro-3-methylbenzoate” is a solid at room temperature .Scientific Research Applications
Crystal Structure and Theoretical Analysis
Methyl 4-hydroxybenzoate, a structurally related compound, has been extensively studied for its crystal structure and theoretical aspects. The study by (Sharfalddin et al., 2020) revealed the crystal structure of methyl 4-hydroxybenzoate at 120 K, providing insights into its intermolecular interactions and crystal packing. This research contributes to understanding the pharmaceutical activity of similar molecular structures, including Methyl 4-chloro-3-methylbenzoate.
Biodegradation and Environmental Impact
A study by (Higson & Focht, 1992) focuses on the utilization of 3-chloro-2-methylbenzoate by Pseudomonas cepacia MB2, which metabolizes it through the meta fission pathway. This type of research is crucial for understanding the environmental degradation of chlorinated and methylated aromatic compounds, such as Methyl 4-chloro-3-methylbenzoate, and their potential impact on ecosystems.
Molecular Structure and Spectroscopy
The molecular structure, vibrational wavenumbers, and hyperpolarizability of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a compound related to Methyl 4-chloro-3-methylbenzoate, have been investigated using various theoretical methods. (Kumar et al., 2014) used HF and DFT methods for this purpose, contributing to a deeper understanding of the physical and chemical properties of similar compounds.
Photocatalytic Degradation
The photocatalytic degradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using ZnO–SnO2/nano clinoptilolite was studied by (Khodami & Nezamzadeh-Ejhieh, 2015). This research is relevant for understanding how similar compounds like Methyl 4-chloro-3-methylbenzoate might be effectively broken down in water treatment processes.
Nanoparticle Encapsulation for Agricultural Applications
(Campos et al., 2015) explored the use of nanoparticles for the sustained release of Carbendazim and Tebuconazole in agriculture. This study is relevant for understanding how similar compounds, including Methyl 4-chloro-3-methylbenzoate, could be encapsulated for controlled release in agricultural applications.
Safety and Hazards
“Methyl 4-chloro-3-methylbenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding personal contact, including inhalation, and using personal protective equipment/face protection . It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
methyl 4-chloro-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTGNXMPQNGYDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426764 | |
Record name | Methyl 4-chloro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-methylbenzoate | |
CAS RN |
91367-05-4 | |
Record name | Benzoic acid, 4-chloro-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91367-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-chloro-3-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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